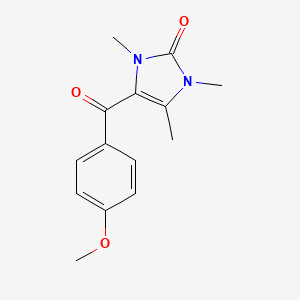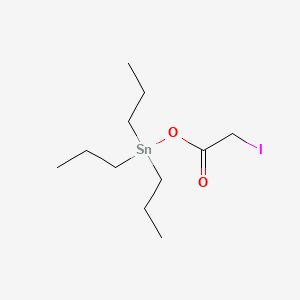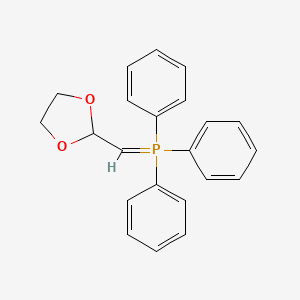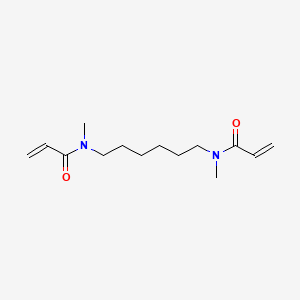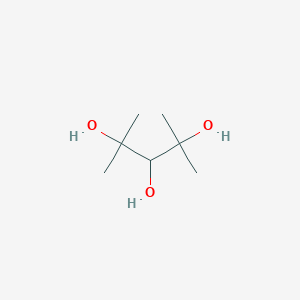
2,4-Dimethylpentane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylpentane-2,3,4-triol is an organic compound with the molecular formula C7H16O3 It is a branched triol, meaning it contains three hydroxyl (-OH) groups attached to a carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.
Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.
Substitution: Formation of halogenated derivatives or amines.
科学的研究の応用
2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.
類似化合物との比較
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.
2,3-Dimethylbutane-2,3-diol: A diol with two hydroxyl groups on adjacent carbon atoms.
2,2,4-Trimethylpentane: An isomer with a different arrangement of methyl groups.
Uniqueness
2,4-Dimethylpentane-2,3,4-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
79418-09-0 |
|---|---|
分子式 |
C7H16O3 |
分子量 |
148.20 g/mol |
IUPAC名 |
2,4-dimethylpentane-2,3,4-triol |
InChI |
InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3 |
InChIキー |
AIUFBIQURVCZNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(C)(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)

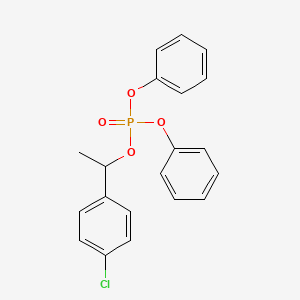
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
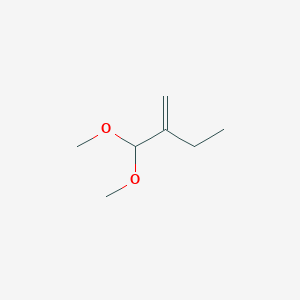
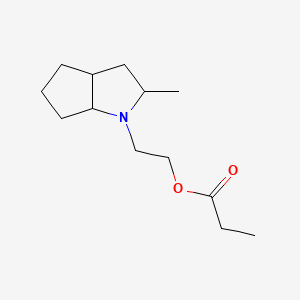

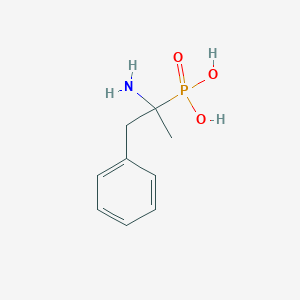

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
